molecular formula C15H18N6O4 B2692371 (6-Amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)(2-methoxyphenyl)amine CAS No. 672944-29-5

(6-Amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)(2-methoxyphenyl)amine

Cat. No. B2692371
CAS RN: 672944-29-5
M. Wt: 346.347
InChI Key: ITZURTNZEDLAEW-UHFFFAOYSA-N
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Description

(6-Amino-2-morpholin-4-yl-5-nitropyrimidin-4-yl)(2-methoxyphenyl)amine, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). It was first synthesized in 2002 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research into the kinetics and mechanisms of reactions involving similar nitropyrimidine compounds with alicyclic amines offers insights into their potential applications in the synthesis of organic compounds. These studies reveal the complexities of reactions involving nitropyrimidines, suggesting their utility in synthesizing compounds with specific reaction profiles for industrial and research purposes (E. Castro et al., 2001).

Molecular and Supramolecular Structures

Investigations into the molecular and supramolecular structures of symmetrically disubstituted aminopyrimidines, including those with nitroso substituents, illuminate their applications in developing novel materials with unique electronic and structural properties. These compounds display extensive charge-assisted hydrogen bonding, indicating potential applications in molecular electronics and materials science (A. Quesada et al., 2004).

Antimicrobial and Analgesic Activities

The synthesis of pyrimidine derivatives linked to morpholine and their screening for antimicrobial and analgesic activities highlight the potential medicinal applications of these compounds. Certain derivatives have shown promising activities, suggesting their importance in the development of new pharmaceuticals (A. Abu‐Hashem et al., 2011).

Synthesis of Biologically Active Compounds

The role of morpholinyl-pyrimidines as intermediates in the synthesis of biologically active compounds, including anticancer drugs, underlines the importance of these compounds in medicinal chemistry. The methodology for synthesizing derivatives with potential biological activities is crucial for the development of new therapeutic agents (Linxiao Wang et al., 2016).

properties

IUPAC Name

4-N-(2-methoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-24-11-5-3-2-4-10(11)17-14-12(21(22)23)13(16)18-15(19-14)20-6-8-25-9-7-20/h2-5H,6-9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZURTNZEDLAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-methoxyphenyl)-2-morpholino-5-nitropyrimidine-4,6-diamine

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